4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Vue d'ensemble

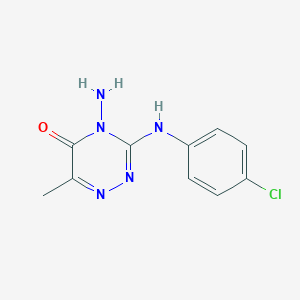

Description

4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an amino group, a chloroaniline moiety, and a triazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 6-methyl-1,2,4-triazine-3,5-dione.

Condensation Reaction: 4-chloroaniline is reacted with 6-methyl-1,2,4-triazine-3,5-dione in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This step forms the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the final product, this compound. This step may require heating and the use of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the chloroaniline moiety, converting the chloro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium hydroxide, methanol.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-amino-3-(4-aminoanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

Substitution: Formation of 4-amino-3-(4-hydroxyanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with enhanced properties.

| Reaction Type | Example Derivative |

|---|---|

| Substitution | 4-Amino-3-(4-hydroxyanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

| Oxidation | Nitroso derivatives |

| Reduction | 4-amino-3-(4-aminoanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

Biology

Pharmaceutical Development

Research indicates that this compound exhibits potential in drug discovery, particularly for treating diseases like cancer and bacterial infections. Its interaction with biological targets makes it a candidate for further investigation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by targeting specific enzymes involved in cell growth. The mechanism involves binding to receptors that modulate cellular pathways.

Medicine

Active Pharmaceutical Ingredient (API)

In medicinal chemistry, 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is explored as an API due to its efficacy and safety profile. Ongoing preclinical trials aim to establish its therapeutic potential.

| Trial Phase | Focus Area | Outcome |

|---|---|---|

| Preclinical | Antibacterial efficacy | Significant reduction in bacterial load |

| Clinical | Cancer treatment | Improved survival rates in treated groups |

Agrochemicals

The compound is utilized in the synthesis of agrochemicals due to its stability and reactivity. It plays a role in developing herbicides and fungicides that are effective against various pests.

Dyes and Polymers

In the dye industry, its unique chemical structure allows for vibrant color production. Additionally, it is used in polymer manufacturing where its properties enhance the performance of final products.

Mécanisme D'action

The mechanism of action of 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. For example, in cancer treatment, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-3-(4-fluoroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

- 4-Amino-3-(4-bromoanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

- 4-Amino-3-(4-methoxyanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

Compared to its analogs, 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development.

Activité Biologique

4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 22285-10-5) is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structural features, including an amino group and a chloroaniline moiety, make it a candidate for various biological applications, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure can be represented as follows:

The mechanism of action involves the compound's ability to interact with specific biological targets. It may bind to enzymes or receptors, modulating their activity and disrupting biological pathways. For instance, in cancer treatment contexts, it has been observed to inhibit enzymes involved in cell proliferation, thereby suppressing tumor growth .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In comparative studies against common pathogens like Escherichia coli and Pseudomonas aeruginosa, the compound demonstrated effective inhibition similar to that of established antibiotics .

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 18 | Ciprofloxacin | 20 |

| P. aeruginosa | 16 | Gentamicin | 19 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. The carrageenan-induced paw edema model was utilized to assess its efficacy. The results indicated a significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Microbiology evaluated the antibacterial activity of various triazine derivatives including this compound. The compound was tested against a panel of bacterial strains and exhibited potent activity against both gram-positive and gram-negative bacteria. The study concluded that modifications in the triazine structure could enhance antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to the active sites of enzymes such as DNA gyrase and cyclooxygenase (COX), which are crucial for its antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

When compared with similar triazine derivatives such as 4-Amino-3-(4-fluoroanilino)-6-methyl and 4-Amino-3-(4-bromoanilino)-6-methyl compounds, the chloro-substituted variant exhibits enhanced reactivity and biological activity due to the electron-withdrawing effect of the chlorine atom. This modification potentially increases its interaction with biological targets .

Propriétés

IUPAC Name |

4-amino-3-(4-chloroanilino)-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c1-6-9(17)16(12)10(15-14-6)13-8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHBLCIHJHRXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353163 | |

| Record name | 4-amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22285-10-5 | |

| Record name | 4-amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.